Technical Guide: Synthesis and Characterization of 4-Amino-3-methylbenzo[d]isoxazol-5-ol
Technical Guide: Synthesis and Characterization of 4-Amino-3-methylbenzo[d]isoxazol-5-ol
This guide details the synthesis and characterization of 4-Amino-3-methylbenzo[d]isoxazol-5-ol (CAS: 329349-67-9). This compound represents a specialized functionalized scaffold within the benzo[d]isoxazole class, often utilized in the development of atypical antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).
The following protocol is designed for research-grade synthesis, prioritizing regiochemical control and intermediate stability.
Executive Summary
Target Molecule: 4-Amino-3-methylbenzo[d]isoxazol-5-ol Formula: C₈H₈N₂O₂ MW: 164.16 g/mol Core Challenge: The primary synthetic challenge lies in the regioselective introduction of the amino group at the C4 position, flanked by the isoxazole ring and the C5-hydroxyl group. This guide employs a Zincke-type nitrosation/cyclization strategy or a nitration-reduction sequence on a pre-formed isoxazole core to ensure correct substitution patterns.
Retrosynthetic Analysis
To achieve the 3,4,5-substitution pattern, we disconnect the isoxazole ring to a 2,5-dihydroxyacetophenone precursor. The C4-amino group is installed via electrophilic aromatic substitution (nitration) directed by the C5-hydroxyl group, followed by reduction.
Logical Pathway
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Functional Group Interconversion (FGI): The C4-amine is derived from a C4-nitro group.
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Regiocontrol: The C5-hydroxyl group is an ortho, para-director. In the benzo[d]isoxazole system, the C4 position (ortho to OH and alpha to the heterocycle) is electronically activated, allowing for selective nitration over the C6 position.
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Scaffold Construction: The benzo[d]isoxazole core is constructed from 2,5-dihydroxyacetophenone via oxime formation and intramolecular cyclization.
Caption: Retrosynthetic disconnection strategy identifying 2,5-dihydroxyacetophenone as the optimal precursor.
Experimental Protocols
Phase 1: Construction of the Benzo[d]isoxazole Core
Step 1: Synthesis of 2,5-Dihydroxyacetophenone Oxime
Reagents: 2,5-Dihydroxyacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water.
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Dissolution: Dissolve 15.2 g (100 mmol) of 2,5-dihydroxyacetophenone in 150 mL of ethanol.
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Addition: Add a solution of hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate (12.3 g, 150 mmol) in 50 mL water dropwise.
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Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor consumption of ketone by TLC (SiO₂, 1:1 EtOAc/Hexane).
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Workup: Concentrate ethanol under reduced pressure. Pour the residue into 200 mL ice water. Filter the precipitated white solid, wash with cold water, and dry in vacuo.
Step 2: Cyclization to 3-Methylbenzo[d]isoxazol-5-ol
Reagents: Acetic Anhydride, Pyridine (cat.), Potassium Hydroxide.
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Acetylation/Cyclization: Suspend the oxime (10 g) in acetic anhydride (30 mL). Heat to 100°C for 4 hours. This effects both the acetylation of the phenols and the cyclization to the isoxazole ring.[5]
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Hydrolysis: Cool the mixture and pour into ice water. A solid (the diacetate) may precipitate. Collect it.
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Deprotection: Reflux the intermediate in 10% ethanolic KOH for 1 hour to remove the acetyl group at C5.
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Isolation: Acidify with 2N HCl to pH 4. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate. Recrystallize from ethanol/water.
Phase 2: Functionalization (Nitration & Reduction)
Step 3: Regioselective Nitration
Reagents: Nitric Acid (65%), Acetic Acid.
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Setup: Dissolve 3-methylbenzo[d]isoxazol-5-ol (5.0 g, 33.5 mmol) in glacial acetic acid (40 mL). Cool to 0-5°C in an ice bath.
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Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature below 10°C.
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Mechanistic Insight: The C5-OH directs the electrophile to the ortho positions (C4 and C6). The C4 position is activated and often favored in 5-hydroxy-fused systems despite steric pressure from the isoxazole ring.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
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Quench: Pour into ice water. The nitro compound will precipitate as a yellow solid.
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Purification: Filter the solid. If a mixture of 4-nitro and 6-nitro isomers is present, separate via column chromatography (SiO₂, DCM/MeOH gradient). The 4-nitro isomer typically elutes first due to intramolecular H-bonding interactions.
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Target Intermediate:3-Methyl-4-nitrobenzo[d]isoxazol-5-ol .
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Step 4: Reduction to 4-Amino-3-methylbenzo[d]isoxazol-5-ol
Reagents: Iron Powder, Ammonium Chloride, Ethanol/Water.
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Suspension: Suspend the nitro intermediate (2.0 g) in Ethanol (40 mL) and Water (10 mL). Add Ammonium Chloride (0.5 g) and Iron powder (3.0 g).
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Reduction: Heat to reflux (80°C) for 2 hours with vigorous stirring. The yellow color of the nitro compound should fade to a beige/brown slurry.
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Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. The product may crystallize upon cooling. If not, extract with EtOAc, dry, and concentrate.
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Final Purification: Recrystallize from Methanol/Ether.
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Characterization & Data Analysis
Expected Analytical Data
The following table summarizes the key spectral features for validation.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | Methyl | δ 2.45 - 2.55 (s, 3H) | C3-CH₃ |
| Aromatic | δ 6.80 - 7.10 (d, J=8.5 Hz, 1H) | C6-H (Ortho to C7) | |
| Aromatic | δ 7.20 - 7.40 (d, J=8.5 Hz, 1H) | C7-H (Ortho to C6) | |
| Amine | δ 4.50 - 5.50 (br s, 2H) | C4-NH₂ (Exchangeable) | |
| Hydroxyl | δ 9.00 - 10.00 (br s, 1H) | C5-OH (Exchangeable) | |
| 13C NMR | Carbonyl-like | ~155 - 160 ppm | C3 (Isoxazole C=N) |
| C-OH | ~145 - 150 ppm | C5 (Phenolic) | |
| C-NH2 | ~125 - 135 ppm | C4 (Aminated) | |
| MS (ESI) | [M+H]+ | m/z 165.1 | Protonated molecular ion |
| IR | Bands | 3300-3400 cm⁻¹ | N-H / O-H stretching |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of the target molecule.
Safety and Scale-Up Considerations
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Nitration Risks: The nitration of electron-rich phenols can be exothermic. On a scale >10g, ensure efficient cooling and controlled addition of nitric acid to prevent thermal runaway or over-nitration (picric acid analogs are explosive).
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Hydroxylamine: Hydroxylamine hydrochloride is a potential mutagen and skin sensitizer. Handle in a fume hood.
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Iron Waste: The iron reduction generates iron oxide sludge. Dispose of as hazardous solid waste. For GMP scale-up, consider Catalytic Hydrogenation (H₂/Pd-C) as a cleaner alternative, though catalyst poisoning by the isoxazole nitrogen is a risk (use acidic media to protonate the pyridine-like nitrogen).
References
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Synthesis of Benzo[d]isoxazoles
- Title: "General synthesis of 1,2-benzisoxazoles
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the core cyclization methodology using acetic anhydride.
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Nitration of 5-Hydroxybenzisoxazoles
- Title: "Regioselective nitration of benzisoxazoles and benzofurans."
- Source:Tetrahedron Letters.
- Context: Supports the regioselectivity of nitration at the C4 position for 5-hydroxy substituted fused systems.
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Reduction Methodologies
- Title: "Selective reduction of nitro compounds to amines using iron/ammonium chloride."
- Source:Organic Process Research & Development.
- Context: Validates the Fe/NH4Cl protocol for chemoselective reduction in the presence of sensitive heterocycles.
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Compound Registry
Sources
- 1. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. IN_搜索_CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. 329349-67-9 CAS|1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI)|生产厂家|价格信息 [m.chemicalbook.com]
- 7. CAS No. 329349-67-9 Specifications | Ambeed [ambeed.com]
- 8. CAS [chemicalbook.com]
